molecular formula C15H13FN2O2 B5837179 4-(4-fluorophenyl)-4-oxo-N-3-pyridinylbutanamide

4-(4-fluorophenyl)-4-oxo-N-3-pyridinylbutanamide

Cat. No.: B5837179
M. Wt: 272.27 g/mol
InChI Key: GBCYBYHKONLXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-4-oxo-N-3-pyridinylbutanamide, commonly known as FPOP, is a chemical compound used in scientific research for its potential applications in studying protein structure and dynamics. FPOP is a derivative of the well-known compound, p-nitrophenyl acetate, which has been used extensively in enzymology. FPOP is a relatively new compound, first synthesized in 2008, and has since gained significant attention in the scientific community due to its unique properties.

Mechanism of Action

Target of Action

ChemDiv2_002983, also known as CBKinase1_006919, CBKinase1_019319, or 4-(4-fluorophenyl)-4-oxo-N-3-pyridinylbutanamide, is a complex compound with multiple potential targets. The primary targets of this compound are likely to be kinases, given the “Kinase” in its alternative names . Kinases play a vital role as regulators of neoplasia, metastasis, and cytokine suppression . They regulate key signaling pathways critically involved in tumor progression .

Mode of Action

The compound’s interaction with its targets leads to a series of changes in cellular processes. For instance, it has been suggested that certain kinase inhibitors can be used for their anti-inflammatory, anti-fibrotic activity along with cytokine suppression in cases of certain diseases . .

Biochemical Pathways

The compound affects various biochemical pathways, primarily those regulated by kinases. These pathways include cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways can influence a wide range of cellular processes, from cell growth and division to cell death.

Result of Action

The molecular and cellular effects of ChemDiv2_002983’s action are likely to be diverse, given the wide range of processes regulated by kinases. These effects could include changes in cell growth and division, alterations in cell signaling, and potentially cell death . In the context of cancer, these effects could lead to the inhibition of tumor growth and the induction of cancer cell death .

Safety and Hazards

Fluorophenyl compounds can pose various safety hazards. For example, they can be harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation .

Future Directions

Fluorophenyl compounds have potential applications in various fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals, and in the improvement of the flame retardancy and dielectric properties of materials .

Properties

IUPAC Name

4-(4-fluorophenyl)-4-oxo-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-12-5-3-11(4-6-12)14(19)7-8-15(20)18-13-2-1-9-17-10-13/h1-6,9-10H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCYBYHKONLXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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